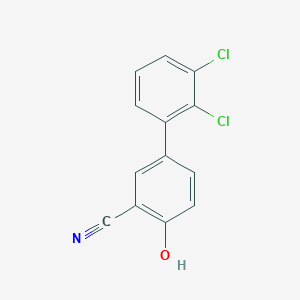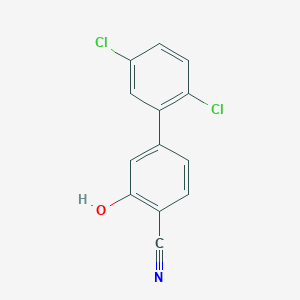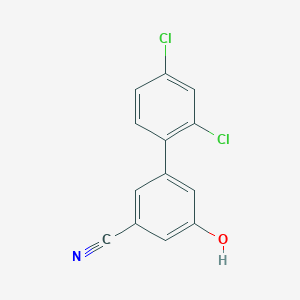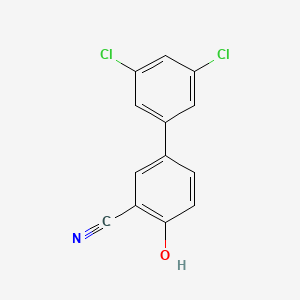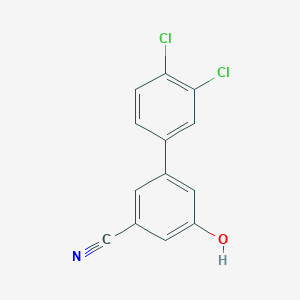
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 100-102°C and is soluble in water and organic solvents. 3C5DCPP is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies.
Aplicaciones Científicas De Investigación
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies. It has also been used as a fluorescent marker in cell-based assays, as a chromogenic reagent in enzyme assays, and as a fluorescent dye in microscopy studies.
Mecanismo De Acción
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been shown to interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression. In addition, it has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% in laboratory experiments is its high purity (95%) and its ability to act as a fluorescent marker. It is also relatively stable and can be stored at room temperature. However, it is important to note that 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% can be toxic if ingested or inhaled, and should be handled with care.
Direcciones Futuras
The potential applications of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% are still being explored. Future research could focus on developing new methods for synthesizing 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as exploring its potential applications in drug discovery and development. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as its potential toxicity. Finally, further research could explore the potential of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% as a fluorescent marker for cell-based assays and microscopy studies.
Métodos De Síntesis
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% is synthesized from the reaction of 3-cyano-5-chlorophenol and 3,5-dichlorophenol in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place at a temperature of 140-160°C and yields a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHSENFIBOHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684913 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-05-5 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







